molecular formula C12H24NO6P B13852399 4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic Acid

4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic Acid

Cat. No.: B13852399
M. Wt: 309.30 g/mol
InChI Key: AHYCMJTZFVVPEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a hydroxy group, a methyl group, and a phosphonopentyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxy derivatives

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy, methyl, and phosphonopentyl groups allows for specific interactions with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid is unique due to the presence of the phosphonopentyl chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its potential for specific applications in research and industry .

Properties

Molecular Formula

C12H24NO6P

Molecular Weight

309.30 g/mol

IUPAC Name

4-(1-hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C12H24NO6P/c1-8(3-2-6-20(17,18)19)11(14)9-4-5-13-10(7-9)12(15)16/h8-11,13-14H,2-7H2,1H3,(H,15,16)(H2,17,18,19)

InChI Key

AHYCMJTZFVVPEP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCP(=O)(O)O)C(C1CCNC(C1)C(=O)O)O

Origin of Product

United States

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